Methyl 5-amino-2-(furan-2-yl)benzoate
CAS No.:
Cat. No.: VC13722518
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | methyl 5-amino-2-(furan-2-yl)benzoate |
| Standard InChI | InChI=1S/C12H11NO3/c1-15-12(14)10-7-8(13)4-5-9(10)11-3-2-6-16-11/h2-7H,13H2,1H3 |
| Standard InChI Key | IDJQDWCZQLQFEQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2 |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Methyl 5-amino-2-(furan-2-yl)benzoate features a benzoate ester backbone substituted at the second carbon with a furan ring and at the fifth carbon with an amino group. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, introduces electron-rich properties that influence the compound’s reactivity. The amino group at position 5 enhances nucleophilic character, enabling participation in condensation and substitution reactions.
The IUPAC name, methyl 5-amino-2-(furan-2-yl)benzoate, explicitly defines the substituent positions and functional groups. The canonical SMILES string COC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2 provides a precise representation of its connectivity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 5-amino-2-(furan-2-yl)benzoate likely involves multi-step reactions starting from commercially available precursors. A plausible route, inferred from related compounds , includes:
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Suzuki-Miyaura Coupling: Reaction of a halogenated benzoate (e.g., methyl 5-bromo-2-iodobenzoate) with (5-formylfuran-2-yl)boronic acid to introduce the furan moiety.
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Reductive Amination: Conversion of a formyl group to an amine via intermediates such as Schiff bases, followed by reduction with agents like sodium cyanoborohydride.
This methodology aligns with procedures used for analogous furan derivatives, where palladium catalysts (e.g., Pd(PPh)Cl) facilitate cross-coupling reactions .
Purification and Analytical Confirmation
Post-synthesis, purification techniques such as column chromatography (using ethyl acetate/hexane gradients) and recrystallization yield the final product. High-performance liquid chromatography (HPLC) purity exceeding 95% is typical for pharmaceutical intermediates . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural integrity.
Chemical Reactivity and Derivatives
Reactivity of Functional Groups
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts. For example, treatment with NaOH in ethanol/water produces the corresponding benzoic acid derivative .
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Amino Group: Participates in acylations, alkylations, and condensations. Reaction with acyl chlorides or anhydrides forms amides, enhancing biological activity.
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Furan Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the alpha positions due to electron-donating oxygen.
Notable Derivatives
Derivatization of methyl 5-amino-2-(furan-2-yl)benzoate has led to compounds with enhanced pharmacological profiles. For instance:
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Urea Derivatives: Condensation with isocyanates yields ureas, which exhibit inhibitory activity against enzymes like sirtuins .
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Hydroxamic Acids: Hydrolysis of the ester followed by conversion to hydroxamic acids enhances metal-chelating properties, relevant in anticancer drug design .
Comparative Analysis with Related Compounds
Methyl 2-((Furan-2-ylmethyl)Amino)Benzoate
This analog replaces the amino group at position 5 with a furan-2-ylmethylamino moiety. Key differences include:
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Molecular Weight: 231.25 g/mol vs. 217.22 g/mol for the parent compound.
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Reactivity: The secondary amine in the analog allows for additional alkylation or acylation reactions.
| Property | Methyl 5-Amino-2-(Furan-2-yl)Benzoate | Methyl 2-((Furan-2-ylmethyl)Amino)Benzoate |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight (g/mol) | 217.22 | 231.25 |
| Key Functional Groups | Primary amine, ester, furan | Secondary amine, ester, furan |
Methyl 2-(5-Formylfuran-2-yl)Benzoate
This derivative features a formyl group on the furan ring, enabling further functionalization via aldol condensations or reductions. It exhibits a higher boiling point (403.5°C) due to increased polarity .
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